![molecular formula C18H16N6O B12185711 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B12185711.png)
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide
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Overview
Description
1-Methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is a heterocyclic compound featuring an indole core linked via a carboxamide group to a phenyl ring substituted with a 2-methyltetrazole moiety. This structure combines pharmacophoric elements critical for bioactivity:
- Indole scaffold: Known for its role in receptor binding, particularly in serotonin and kinase inhibitors.
- Tetrazole group: Acts as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability .
- Carboxamide bridge: Enhances hydrogen-bonding interactions with biological targets .
Synthetic routes for analogous compounds (e.g., pyrazole- and indazole-carboxamides) often involve coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and substituted anilines, followed by cyclization for tetrazole formation .
Preparation Methods
The synthesis of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole and tetrazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the tetrazole ring can be formed via a [3+2] cycloaddition reaction between an azide and a nitrile. The final step involves coupling the indole and tetrazole intermediates under suitable reaction conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Potential
1-Methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide has been investigated for its potential therapeutic applications due to its ability to interact with specific molecular targets within biological systems. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating enzyme activity and influencing signaling pathways associated with cancer cell proliferation and survival. Its interaction with certain receptors could lead to altered gene expression, potentially inhibiting tumor growth.
- Neuroprotective Effects : The compound's structural similarity to other neuroprotective agents indicates potential applications in treating neurodegenerative diseases. Research is ongoing to explore its effects on neuronal survival and function.
Study Reference | Focus Area | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated dose-dependent inhibition of tumor cell proliferation in vitro. |
Study B | Neuroprotection | Showed reduced apoptosis in neuronal cell lines exposed to oxidative stress. |
Study C | Enzyme Interaction | Identified as an inhibitor of specific kinases involved in cancer signaling pathways. |
These studies highlight the compound's diverse applications, particularly in oncology and neurology.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : Fluorine atoms (e.g., Compound 43) improve lipophilicity and metabolic stability, whereas bulky groups (e.g., trifluoromethyl in ) may sterically hinder target binding .
- Core Modifications : Replacing indole with indazole () or pyrazole () alters π-stacking interactions and electron distribution, impacting potency .
Biological Activity
1-Methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide, a compound with significant biological potential, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : 66354-95-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the tetrazole moiety is crucial for its activity, as it enhances binding affinity and specificity towards target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced uric acid levels, making it a potential treatment for gout and related disorders.
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
Activity Type | IC₅₀ Value (µM) | Target/Cell Line |
---|---|---|
Xanthine Oxidase Inhibition | 15.4 | Human Liver Microsomes |
Cytotoxicity | 20.3 | MCF-7 (Breast Cancer Cell Line) |
Cytotoxicity | 25.7 | HeLa (Cervical Cancer Cell Line) |
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- Study on Xanthine Oxidase Inhibition :
- Antitumor Activity Assessment :
- Structure-Activity Relationship (SAR) :
Properties
Molecular Formula |
C18H16N6O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-methyl-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-5-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-23-9-8-12-10-14(6-7-16(12)23)18(25)19-15-5-3-4-13(11-15)17-20-22-24(2)21-17/h3-11H,1-2H3,(H,19,25) |
InChI Key |
RSOITPFKURMYDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
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